molecular formula C11H13ClO3 B1344774 3-(3-Chloropropoxy)-4-methoxybenzaldehyde CAS No. 929683-54-5

3-(3-Chloropropoxy)-4-methoxybenzaldehyde

Cat. No. B1344774
M. Wt: 228.67 g/mol
InChI Key: GXFIBIUATIMWGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, where a chlorine atom is replaced by another group .


Molecular Structure Analysis

The molecular structure of “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” would likely include a benzene ring (due to the benzaldehyde group), attached to a methoxy group (-OCH3) and a chloropropoxy group (-OCH2CH2CH2Cl) .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the chlorine atom in the chloropropoxy group could be substituted by another group in a nucleophilic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” would depend on its molecular structure. For instance, the presence of the polar methoxy and chloropropoxy groups could influence its solubility in different solvents .

Scientific Research Applications

Efficient Synthesis of Chloroalkoxy Phenols

An efficient multigram-scale synthesis method has been developed for chloroalkoxy phenols, including compounds similar to 3-(3-Chloropropoxy)-4-methoxybenzaldehyde. This method provides a pathway for synthesizing glycosides bearing "universal" chloroalkoxy phenyl aglycons, which are significant in carbohydrate chemistry for their potential applications in various synthetic and medicinal chemistry endeavors (Zinin et al., 2017).

Synthesis and Structural Analysis

The synthesis of chlorinated vanillins, to which 3-(3-Chloropropoxy)-4-methoxybenzaldehyde is closely related, and their structural verification through gas chromatography and mass spectrometry, highlights the significance of these compounds in understanding chemical degradation products of lignin and humic substances. This research aids in elucidating the complex pathways of organic matter degradation in the environment (Hyötyläinen & Knuutinen, 1993).

Antioxidant Activity of Halogenated Vanillin Derivatives

The synthesis and evaluation of halogenated vanillin derivatives, including 3-chloro-4-hydroxy-5-methoxybenzaldehyde, have been explored for their antioxidant activities. These studies are crucial for developing new antioxidants that could have applications in food preservation, pharmaceuticals, and cosmetic industries, showcasing the potential health benefits and industrial applications of such compounds (Rijal, Haryadi, & Anwar, 2022).

Anticancer Properties of Derived Compounds

Research into the anticancer properties of compounds derived from 3-(3-Chloropropoxy)-4-methoxybenzaldehyde, such as C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, indicates the potential therapeutic applications of these molecules. The synthesis of these compounds and their cytotoxic activity against cancer cell lines highlight the importance of such chemical entities in the development of new anticancer drugs (Sayekti et al., 2021).

Advanced Materials and Sensor Development

The development of Fe(III) chemosensors using derivatives of 3-(3-Chloropropoxy)-4-methoxybenzaldehyde showcases the application of such compounds in the creation of selective and sensitive sensors for metal ions. These materials have potential uses in environmental monitoring, industrial process control, and biomedical diagnostics, emphasizing the role of synthetic organic chemistry in advancing sensor technology (Sharma, Chhibber, & Mittal, 2015).

Safety And Hazards

The safety and hazards associated with “3-(3-Chloropropoxy)-4-methoxybenzaldehyde” would depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of .

Future Directions

Future research could explore the synthesis, properties, and potential applications of “3-(3-Chloropropoxy)-4-methoxybenzaldehyde”. This could include investigating its potential use in the synthesis of other organic compounds, or exploring its potential biological activity .

properties

IUPAC Name

3-(3-chloropropoxy)-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-14-10-4-3-9(8-13)7-11(10)15-6-2-5-12/h3-4,7-8H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFIBIUATIMWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloropropoxy)-4-methoxybenzaldehyde

CAS RN

929683-54-5
Record name 3-(3-chloropropoxy)-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-(3-chloropropoxy)benzaldehyde, 3-(3-chloropropoxy)-4-methoxybenzaldehyde and 4-(3-chloropropoxy)-3-methoxybenzaldehyde were prepared using corresponding aldehydes such as salicylaldehyde, isovanillin and vanillin. 3-(2-chloroethoxy)-benzaldehyde was prepared by treating 3-hydroxybenzaldehyde with 1-bromo-2-chloroethane using the similar method described above.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
G Sun, Y Si, G Song, W Mai, Z Li - Journal of Chemical …, 2013 - journals.sagepub.com
A series of new N-heterocyclic or phenoxy substituted roflumilast analogues have been designed and synthesised. N-heterocyclic or phenoxy substituted benzaldehydes were first …
Number of citations: 7 journals.sagepub.com
M Chandrasekhar, D Srinivasulu, K Seshaiah… - Pharmaceutical …, 2014 - Springer
An improved synthetic process has been developed for preparation of 4-[(3'-chloro-4'-fluorophenyl)amino]-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline(gefitinib) (X) from …
Number of citations: 4 link.springer.com
R Bansal, G Kumar, D Gandhi, LC Young… - Chemistry & …, 2011 - Wiley Online Library
A new series of 1H‐imidazol‐1‐yl substituted 8‐phenylxanthine analogs has been synthesized to study the effects of the imidazole group on the binding affinity of compounds for …
Number of citations: 7 onlinelibrary.wiley.com
H Xu, J Wang, Y Chen, Y Du, L Chen, C Wu… - European Journal of …, 2023 - Elsevier
Hypoxia-inducible factor-1 (HIF-1) as a key mediator in tumor metastasis, angiogenesis and poor patient prognosis, has been recognized as an important cancer drug target. Up to now, …
Number of citations: 1 www.sciencedirect.com
NV Tài, NTT Trang, NT Hà, VĐ Nam… - Bản B của Tạp chí Khoa …, 2016 - b.vjst.vn
Bài báo trình bày phương pháp tổng hợp Gefitinib đi từ 3-hydroxy-4-methoxy benzaldehyde. Gefitinib được sử dụng để điều trị bệnh ung thư phổi không phải tế bào nhỏ (NSCLC), ung …
Number of citations: 5 b.vjst.vn

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